1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a sulfonamide group attached to the pyrazole ring, along with a methyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant for its potential use as an enzyme inhibitor.
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-5(2)7-6(13(8,11)12)4-10(3)9-7/h4-5H,1-3H3,(H2,8,11,12) |
InChI Key |
WKKHGBYNAFFLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1S(=O)(=O)N)C |
Origin of Product |
United States |
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